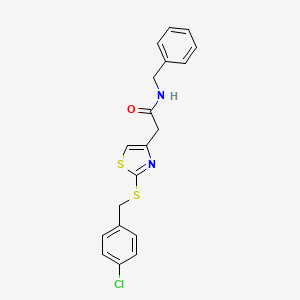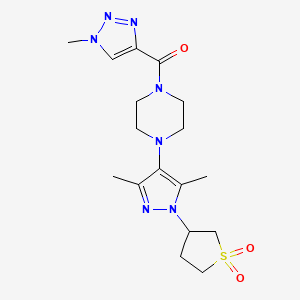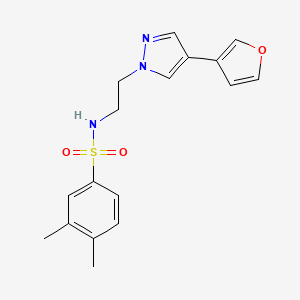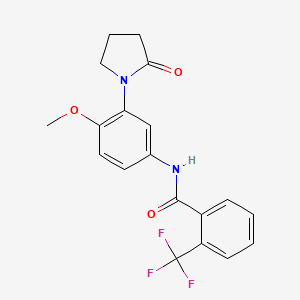
5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are often used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring fused with a diazepine ring, along with various functional groups attached to the rings .Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including oxidation and reduction, nitration, halogenation, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present .Scientific Research Applications
Synthesis and Receptor Affinity
The synthesis of novel benzodiazepine analogues, including compounds with structural similarities to 5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, has been explored for their potential receptor affinities and effects on seizure thresholds. These compounds demonstrate varying degrees of binding affinity to the GABAA/benzodiazepine receptor complex, showcasing their potential as therapeutic agents in neurological disorders. For example, specific analogues have shown superior binding affinity and increased efficacy in seizure threshold models compared to reference drugs like diazepam (Mashayekh et al., 2014).
Chemical Synthesis and Transformations
Research into the chemical synthesis and transformations of related benzodiazepine compounds highlights the versatility and potential of these molecules in medicinal chemistry. Techniques such as acid-catalyzed ring closures and transformations have been applied to produce various benzodiazepine derivatives with potential pharmacological activities (Bertha et al., 1998). These methodologies offer a pathway to synthesize diverse benzodiazepine-based compounds with tailored properties for specific scientific applications.
Potential Therapeutic Applications
The exploration of benzodiazepine analogues extends to their potential therapeutic applications, particularly in neurology and psychiatry. Novel synthesis approaches and the evaluation of their pharmacological properties have been a focus, aiming to develop compounds with enhanced efficacy and safety profiles for treating conditions such as seizures, anxiety, and other CNS disorders. Innovative synthetic methods have been developed for producing monoprotected 1,4-benzodiazepines, which serve as versatile building blocks for further drug development (Popp et al., 2016).
Mechanism of Action
The presence of a fluorine atom and a chlorine atom in the phenyl ring could potentially influence the compound’s lipophilicity, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine is a small atom with a high electronegativity, which can form stable bonds with carbon and can influence the metabolic stability of the compound. Chlorine, being a larger halogen, might contribute to the lipophilicity of the compound .
The compound’s stability and efficacy could be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, high temperatures or extreme pH conditions might lead to the degradation of the compound, thereby affecting its stability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-12-9-21(11-23)16-7-2-3-8-17(16)22(18(12)24)10-13-14(19)5-4-6-15(13)20/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORLZXVYQYZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)
![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)







